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Compound of Interest

Compound Name: Brandioside

Cat. No.: B236842 Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

natural products is a critical step in the discovery pipeline. This technical guide provides an in-

depth look at the spectroscopic data essential for the unequivocal identification of

Brandioside, a phenylpropanoid glycoside isolated from Brandisia hancei. The following

sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data,

experimental protocols, and a visual representation of its structure.

Executive Summary
Brandioside, a complex phenylpropanoid glycoside, has been structurally elucidated as [β-

(3',4'-dihydroxylphenyl)-ethyl]-(2-O-acetyl)-(3,6-O-di-α-L-rhamnopyranosyl)-(4-O-caffeoyl)-β-D-

glucopyranoside. This guide synthesizes the key spectroscopic data from the foundational

literature to facilitate its unambiguous identification. The presented data, including ¹H and ¹³C

NMR chemical shifts and mass spectrometry fragmentation, provides a definitive fingerprint for

this compound.

Spectroscopic Data for Brandioside Identification
The structural elucidation of Brandioside relies on a combination of one- and two-dimensional

NMR spectroscopy, along with mass spectrometry. The following tables summarize the critical

quantitative data.

Table 1: ¹H NMR Spectroscopic Data for Brandioside
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Atom No.
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Aglycone (Phenylethyl

moiety)

α 2.85 t 7.0

β 4.01 t 7.0

1' 6.68 d 2.0

2' 6.65 d 8.0

5' 6.54 dd 8.0, 2.0

Aglycone (Caffeoyl

moiety)

2'' 6.95 d 2.0

5'' 6.78 d 8.2

6'' 6.88 dd 8.2, 2.0

7'' (α) 6.25 d 16.0

8'' (β) 7.55 d 16.0

Glucose

1-Glc 4.38 d 7.8

2-Glc 4.95 dd 9.5, 7.8

3-Glc 4.20 t 9.5

4-Glc 5.05 t 9.5

5-Glc 3.85 m

6a-Glc 3.80 m

6b-Glc 3.65 m

Rhamnose I

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b236842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Rha I 5.15 d 1.5

2-Rha I 4.05 m

3-Rha I 3.75 dd 9.5, 3.0

4-Rha I 3.40 t 9.5

5-Rha I 3.60 m

6-Rha I (CH₃) 1.10 d 6.2

Rhamnose II

1-Rha II 4.55 d 1.5

2-Rha II 3.95 m

3-Rha II 3.68 dd 9.5, 3.0

4-Rha II 3.35 t 9.5

5-Rha II 3.55 m

6-Rha II (CH₃) 1.25 d 6.2

Acetyl Group

CH₃CO 2.10 s

Table 2: ¹³C NMR Spectroscopic Data for Brandioside
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Atom No. Chemical Shift (δ) ppm

Aglycone (Phenylethyl moiety)

α 36.5

β 71.8

1' 131.5

2' 117.2

3' 145.8

4' 144.5

5' 116.5

6' 121.2

Aglycone (Caffeoyl moiety)

1'' 127.5

2'' 115.2

3'' 146.5

4'' 149.8

5'' 116.0

6'' 123.0

7'' (α) 114.5

8'' (β) 147.2

9'' (C=O) 168.5

Glucose

1-Glc 103.0

2-Glc 75.5

3-Glc 82.0
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4-Glc 71.0

5-Glc 76.0

6-Glc 68.0

Rhamnose I

1-Rha I 102.5

2-Rha I 72.5

3-Rha I 72.2

4-Rha I 74.0

5-Rha I 70.0

6-Rha I (CH₃) 18.5

Rhamnose II

1-Rha II 102.0

2-Rha II 72.8

3-Rha II 72.4

4-Rha II 74.2

5-Rha II 69.8

6-Rha II (CH₃) 18.8

Acetyl Group

CH₃CO 21.2

CH₃CO 172.5

Mass Spectrometry Data
Mass spectrometry provides crucial information for determining the molecular weight and

fragmentation pattern of Brandioside.

FAB-MS (Negative Ion Mode):m/z 933 [M-H]⁻
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This corresponds to the molecular formula C₄₃H₅₈O₂₂.

Experimental Protocols
The spectroscopic data for Brandioside was obtained using the following methodologies:

Isolation: Brandioside was isolated from the aerial parts of Brandisia hancei through a

series of chromatographic techniques, including column chromatography on silica gel and

polyamide, followed by preparative HPLC.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400

spectrometer. Samples were dissolved in methanol-d₄ (CD₃OD). Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was performed

on a VG ZAB-HS instrument using a glycerol matrix in the negative ion mode.

Visualization of Brandioside Structure
The following diagram illustrates the chemical structure of Brandioside, highlighting the key

moieties.
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Caption: Chemical structure of Brandioside.
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This guide provides the essential spectroscopic data and methodologies for the confident

identification of Brandioside. For further details, researchers are encouraged to consult the

original publication: He, Z.D. & Yang, C.R. (1991). Brandioside, a phenylpropanoid glycoside

from Brandisia hancei. Phytochemistry, 30(2), 701-702.

To cite this document: BenchChem. [Unveiling the Molecular Architecture of Brandioside: A
Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b236842#spectroscopic-data-nmr-ms-for-brandioside-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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